(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : This research demonstrated the reaction of certain acetates, including compounds similar to (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with substituted benzaldehydes. These reactions led to the formation of 5-arylmethylidene derivatives with confirmed (Z)-configuration at the arylmethylidene moiety, established through X-ray crystallographic study (Tverdokhlebov et al., 2005).
Synthesis and Molecular Structure Analysis : Another study focused on the synthesis of similar compounds through Knoevenagel condensation, revealing insights into their crystal and molecular structures. The study highlighted the Z conformation of these compounds, confirmed by X-ray diffraction studies, and evaluated their antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).
Chemical Reactions and Applications
Reactions with Alkyl Acetates : Research has been conducted on the reactions of 3-oxo-2,3-dihydrobenzofuran with alkyl acetates, leading to the formation of various pyran derivatives. This study provides insight into the chemical behavior and potential applications of similar compounds in synthesizing new molecules (Mérour & Cossais, 1991).
Efficient One-Pot Synthesis : A related study demonstrated the one-pot synthesis of thiazolidin-3yl acetates, utilizing similar compounds. Such synthesis methods are important in the efficient production of chemically complex molecules (Reddy & Krupadanam, 2010).
Molecular Interaction Studies
- Investigation of Molecular Docking : Studies also included molecular docking analyses, which are crucial for understanding how these compounds interact at the molecular level, particularly in the context of antimicrobial activity. Such studies aid in the development of new pharmaceuticals and other chemical products (Spoorthy et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as schiff base compounds, are known to play an important role in the development of coordination chemistry related to catalysis and enzymatic reactions . They are also used as starting materials in the synthesis of many drugs, such as antibiotics and antiallergic, antiphlogistic, and antitumor substances .
Mode of Action
It is known that schiff base compounds, which have a similar structure, can interact with their targets through various mechanisms, including catalysis and enzymatic reactions .
Biochemical Pathways
Schiff base compounds, which have a similar structure, are known to affect a wide range of biochemical pathways due to their diverse applications, such as in the synthesis of many drugs .
Result of Action
Similar compounds, such as schiff base compounds, are known to have a wide range of effects, including antimicrobial, antifungal, and antitumor activities .
Action Environment
It is known that the efficacy and stability of similar compounds, such as schiff base compounds, can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBKKVCDMNDVGX-MFOYZWKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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